molecular formula C28H34N2O6 B12427776 (5R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid

(5R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid

Cat. No.: B12427776
M. Wt: 494.6 g/mol
InChI Key: VZNSFSVZJYPRMN-SJLVKXLISA-N
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Description

The compound Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a protective group for the amino function in amino acid synthesis. The compound contains isoleucine (Ile) and threonine (Thr) residues, with a Psi(Me,Me)pro modification, which is a pseudo-proline derivative. This modification is used to enhance the solubility and stability of peptides during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH typically involves the following steps:

    Fmoc Protection: The amino group of isoleucine is protected with the Fmoc group using in the presence of a base such as .

    Coupling Reaction: The protected isoleucine is then coupled with threonine using a coupling reagent like and .

    Psi(Me,Me)pro Modification: The threonine residue is modified to the pseudo-proline derivative using appropriate reagents and conditions.

Industrial Production Methods

In industrial settings, the synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is carried out using automated peptide synthesizers. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, and the Fmoc group is removed using piperidine in dimethylformamide (DMF) . The process involves repeated cycles of coupling and deprotection until the desired peptide is obtained.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine in DMF.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DIC and HOBt in DMF or .

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence and modifications. The Fmoc group is removed to expose the free amino group for further coupling reactions.

Scientific Research Applications

Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: has several scientific research applications:

    Peptide Synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Biomaterials: Employed in the fabrication of bio-inspired materials with unique properties.

    Biological Studies: Used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Mechanism of Action

The mechanism of action of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the activated ester. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions. The Psi(Me,Me)pro modification enhances the solubility and stability of the peptide, facilitating its synthesis and purification.

Comparison with Similar Compounds

Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: can be compared with other Fmoc-protected amino acids and pseudo-proline derivatives:

    Fmoc-Ile-Thr-OH: Lacks the modification, making it less soluble and stable during synthesis.

    Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: Contains valine instead of isoleucine, which may affect the peptide’s properties and interactions.

    Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: Contains leucine instead of isoleucine, leading to differences in hydrophobicity and peptide folding.

The uniqueness of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH lies in its specific combination of amino acids and the Psi(Me,Me)pro modification, which enhances its solubility and stability, making it a valuable tool in peptide synthesis and research.

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

(5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24?/m0/s1

InChI Key

VZNSFSVZJYPRMN-SJLVKXLISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1C([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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